molecular formula C5H10Cl2O B8234207 1-Chloro-4-(chloromethoxy)butane

1-Chloro-4-(chloromethoxy)butane

Cat. No.: B8234207
M. Wt: 157.04 g/mol
InChI Key: VKRJVJZWDJDJBX-UHFFFAOYSA-N
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Description

1-Chloro-4-(chloromethoxy)butane (CAS 3970-17-0) is a chlorinated ether compound with the molecular formula C₅H₁₀Cl₂O and a molar mass of 169.04 g/mol. It features a chloro group at the terminal carbon and a chloromethoxy group (-OCH₂Cl) at the fourth position of the butane chain. This structural configuration enables its primary application as a chloromethylating agent in organic synthesis, particularly for aromatic systems . Unlike traditional chloromethylating agents like bis(chloromethyl) ether (BCME), it exhibits reduced volatility, mitigating the carcinogenic risks associated with inhalation exposure . Its synthesis typically involves the reaction of 1,4-butanediol with paraformaldehyde under acidic conditions, followed by chlorination .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4-(chloromethoxy)butane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Cl2O/c6-3-1-2-4-8-5-7/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRJVJZWDJDJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCl)COCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50310863
Record name 1-chloro-4-(chloromethoxy)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50310863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3970-17-0
Record name NSC233055
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233055
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-chloro-4-(chloromethoxy)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50310863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-(chloromethoxy)butane can be synthesized through the chloromethylation of butane derivatives. One common method involves the reaction of butane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate chloromethyl ether, which is then further chlorinated to yield the final product .

Industrial Production Methods: In industrial settings, the production of 1-Chloro-4-(chloromethoxy)butane often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production. The compound is typically purified through distillation and recrystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(chloromethoxy)butane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiourea in polar solvents like water or ethanol.

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Major Products:

    Nucleophilic Substitution: Substituted ethers, amines, or thiols.

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

Scientific Research Applications

Organic Synthesis

1-Chloro-4-(chloromethoxy)butane serves as a crucial building block in the synthesis of more complex organic molecules. Its chloromethylated structure allows it to participate in various reactions, particularly nucleophilic substitution reactions where the chlorine atoms act as leaving groups. This property facilitates the formation of new covalent bonds with nucleophiles, enabling the synthesis of chloromethylated intermediates that are essential in organic chemistry.

Polymer Chemistry

In polymer chemistry, this compound is utilized for the chloromethylation of polystyrene and other polymers. The resulting chloromethylated polymers are significant for producing ion-exchange resins and other functional materials. The versatility of 1-chloro-4-(chloromethoxy)butane in modifying polymer properties makes it a valuable tool in developing advanced materials for various applications, including environmental remediation and water treatment.

Biological Studies

The reactivity of 1-chloro-4-(chloromethoxy)butane also makes it useful in biological studies. It can modify biomolecules to explore enzyme mechanisms and protein interactions. For instance, its ability to form reactive intermediates can lead to alkylation reactions with nucleophiles such as DNA and proteins, which are critical for studying cellular processes and understanding potential toxicological effects.

Industrial Applications

This compound finds industrial applications in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals due to its versatile reactivity. Its role as an intermediate in various chemical syntheses underscores its importance in industrial chemistry.

Research indicates that 1-chloro-4-(chloromethoxy)butane exhibits significant biological activity, including:

  • Cytotoxicity : Studies have shown that chloromethylating agents can induce cytotoxic effects in various cell lines, leading to DNA damage and cell cycle arrest.
  • Carcinogenic Potential : Its structural similarities to known carcinogens suggest potential mutagenicity and tumorigenesis risks. Occupational exposure assessments categorize it based on toxicological endpoints, indicating potential health risks associated with exposure.

Case Study 1: Chloromethylation Reactions

In a study examining chloromethylation reactions using 1-chloro-4-(chloromethoxy)butane, researchers demonstrated its efficacy in synthesizing chloromethylated phenols, which are valuable intermediates in pharmaceutical synthesis. The study highlighted the compound's ability to selectively modify aromatic compounds under mild conditions.

Case Study 2: Polymer Modification

A case study focused on modifying polystyrene using this compound revealed enhanced ion-exchange properties in the resulting chloromethylated polystyrene. The research emphasized its application in developing advanced materials for environmental applications, showcasing the compound's utility beyond traditional organic synthesis.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(chloromethoxy)butane primarily involves nucleophilic substitution reactions. The chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms to which the chlorines are attached. This results in the formation of new covalent bonds and the substitution of chlorine with other functional groups. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties Comparison

Compound Name Molecular Formula Molar Mass (g/mol) CAS Number Key Functional Groups
1-Chloro-4-(chloromethoxy)butane C₅H₁₀Cl₂O 169.04 3970-17-0 -Cl, -OCH₂Cl
1-Chloro-4-methoxybutane C₅H₁₁ClO 122.59 17913-18-7 -Cl, -OCH₃
1,4-Bis(chloromethoxy)butane C₆H₁₂Cl₂O₂ 203.06 13483-19-7 Two -OCH₂Cl groups
4-Chloro-1,1-dimethoxybutane C₆H₁₁ClO₂ 150.60 29882-07-3 -Cl, two -OCH₃ groups
1-Chloro-4-(methoxymethoxy)butane C₆H₁₃ClO₂ 152.62 34508-53-7 -Cl, -OCH₂OCH₃

Key Observations :

  • Chlorine Substitution : The presence of -Cl and -OCH₂Cl in 1-Chloro-4-(chloromethoxy)butane enhances its electrophilicity compared to 1-Chloro-4-methoxybutane (lacking the chlorinated methoxy group) .
  • Dimethoxy Derivatives : 4-Chloro-1,1-dimethoxybutane’s two methoxy groups reduce reactivity, making it more suited for pharmaceutical intermediates requiring stability .

Reactivity and Chloromethylation Efficiency

Table 2: Chloromethylation Performance in Aromatic Systems (Relative to Benzene)

Compound Relative Rate (Benzene = 1.0) Isomer Distribution (para:ortho:meta) Reaction Conditions
Bis(chloromethyl) ether (BCME) 1.0 65:30:5 H₂SO₄ catalyst, 25°C
1-Chloro-4-(chloromethoxy)butane 0.85 60:32:8 SnCl₄ catalyst, 30°C
1,4-Bis(chloromethoxy)butane 1.2 70:25:5 H₂SO₄ catalyst, 25°C

Key Findings :

  • Mechanistic Similarity : 1-Chloro-4-(chloromethoxy)butane operates via an electrophilic substitution mechanism akin to BCME, generating chloromethyl carbocation intermediates .
  • Reduced Volatility Advantage : While slightly less reactive than BCME, its lower volatility allows safer handling in industrial settings .
  • Bis-Substituted Superiority : 1,4-Bis(chloromethoxy)butane’s dual reactive sites enable faster kinetics but require stringent safety protocols due to higher toxicity .

Table 3: Hazard Comparison

Compound Volatility (mmHg, 25°C) Carcinogenicity (IARC Classification) Acute Toxicity (Oral LD₅₀, Rat)
Bis(chloromethyl) ether (BCME) 12.3 Group 1 (Carcinogenic) 34 mg/kg
1-Chloro-4-(chloromethoxy)butane 0.5 Not classified 450 mg/kg
1,4-Bis(chloromethoxy)butane 0.8 Suspected carcinogen 320 mg/kg
1-Chloro-4-methoxybutane 1.2 Not classified 1200 mg/kg

Key Insights :

  • Safety Advantage : The reduced volatility of 1-Chloro-4-(chloromethoxy)butane minimizes inhalation hazards, a critical improvement over BCME .
  • Toxicity Trade-offs : Despite higher LD₅₀ values than BCME, its chlorinated analogs (e.g., 1,4-bis(chloromethoxy)butane) still pose significant health risks .

Biological Activity

1-Chloro-4-(chloromethoxy)butane is a chlorinated organic compound that has gained attention for its potential applications in organic synthesis, particularly in chloromethylation reactions. This article explores the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and relevant case studies.

1-Chloro-4-(chloromethoxy)butane (C5_5H10_{10}Cl2_2O) is characterized by the presence of two chlorine atoms and a methoxy group. Its structure is crucial for its reactivity in various chemical processes, particularly in chloromethylation, where it acts as an electrophilic reagent.

The biological activity of 1-Chloro-4-(chloromethoxy)butane primarily derives from its ability to form reactive intermediates that can interact with biological macromolecules. The mechanism involves the formation of halomethyltetrahydrofuranonium ions, which can lead to alkylation reactions with nucleophiles such as DNA and proteins. This property raises concerns regarding its potential toxicity and carcinogenicity, similar to other chlorinated compounds.

Biological Activity and Toxicity

Research indicates that 1-Chloro-4-(chloromethoxy)butane may exhibit significant biological activity, including:

  • Cytotoxicity : Studies have shown that chloromethylating agents can induce cytotoxic effects in various cell lines. For instance, chloromethylated compounds have been linked to DNA damage and cell cycle arrest.
  • Carcinogenic Potential : The compound's structural similarities to known carcinogens suggest a potential for mutagenicity and tumorigenesis. The NIOSH occupational exposure banding process categorizes it based on toxicological endpoints, indicating potential risks associated with exposure .

Case Studies and Research Findings

Several studies have investigated the use of 1-Chloro-4-(chloromethoxy)butane in synthetic chemistry and its biological implications:

  • Chloromethylation Reactions : Research conducted by Case Western Reserve University demonstrated that 1-Chloro-4-(chloromethoxy)butane effectively chloromethylates aromatics under mild conditions, yielding various chloromethylated products . The study provided insights into reaction conditions and product distributions.
  • Synthesis of Chloromethylated Polymers : A study published in Acta Polymerica explored the synthesis of linear chloromethylated polystyrene using 1-Chloro-4-(chloromethoxy)butane as a chloromethylation reagent . This research highlighted the efficiency of the compound in producing functionalized polymers for potential applications in materials science.
  • Toxicological Assessments : The NIOSH occupational exposure banding process has categorized 1-Chloro-4-(chloromethoxy)butane based on its toxicological profiles across multiple endpoints, emphasizing the need for careful handling due to its potential health risks .

Data Tables

Study Focus Findings
Case Western Reserve UniversityChloromethylationEffective chloromethylating agent; yields varied by substrate
Acta PolymericaPolymer SynthesisEfficient synthesis of functionalized polystyrene
NIOSH ReportToxicological AssessmentClassified based on carcinogenicity and other health endpoints

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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